molecular formula C11H10N2O2 B11899367 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11899367
M. Wt: 202.21 g/mol
InChI Key: XKJLASFYTFYTAS-UHFFFAOYSA-N
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Description

6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C11H10N2O2 It is a derivative of tetrahydrocyclopenta[b]indole, featuring a nitro group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the nitration of N-acyl-7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole using a mixture of ammonium nitrate and trifluoroacetic anhydride . This reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Pd/C and hydrogen gas are commonly used for the reduction of the nitro group.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Mechanism of Action

The mechanism of action of 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions and transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H10N2O2/c14-13(15)7-4-5-9-8-2-1-3-10(8)12-11(9)6-7/h4-6,12H,1-3H2

InChI Key

XKJLASFYTFYTAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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